molecular formula C8H14O2 B2389355 (1R,2R)-2-cyclobutoxycyclobutan-1-ol CAS No. 2165441-78-9

(1R,2R)-2-cyclobutoxycyclobutan-1-ol

Cat. No. B2389355
CAS RN: 2165441-78-9
M. Wt: 142.198
InChI Key: SEMYVBLZLOGHPB-HTQZYQBOSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(1R,2R)-2-cyclobutoxycyclobutan-1-ol, also known as CBCB, is a chiral compound that has been synthesized and studied extensively in the field of organic chemistry. This compound has shown potential in various scientific research applications due to its unique structure and properties.

Mechanism of Action

The mechanism of action of (1R,2R)-2-cyclobutoxycyclobutan-1-ol as a chiral catalyst involves the formation of a complex between the catalyst and the substrate. This complex is then able to undergo various reactions, leading to the formation of the desired product with high enantioselectivity.
Biochemical and Physiological Effects:
While (1R,2R)-2-cyclobutoxycyclobutan-1-ol has not been extensively studied for its biochemical and physiological effects, some studies have suggested that it may have potential as an anti-inflammatory agent. Additionally, (1R,2R)-2-cyclobutoxycyclobutan-1-ol has been shown to be non-toxic and biodegradable, making it a potentially useful compound for various biomedical applications.

Advantages and Limitations for Lab Experiments

One of the main advantages of using (1R,2R)-2-cyclobutoxycyclobutan-1-ol as a chiral catalyst is its high enantioselectivity. Additionally, (1R,2R)-2-cyclobutoxycyclobutan-1-ol is relatively easy to synthesize and purify, making it a convenient compound to work with in the lab. However, (1R,2R)-2-cyclobutoxycyclobutan-1-ol may not be suitable for all reactions, and its effectiveness may depend on the specific substrate and reaction conditions.

Future Directions

There are many potential future directions for research on (1R,2R)-2-cyclobutoxycyclobutan-1-ol. One area of interest is the development of new reactions and applications for (1R,2R)-2-cyclobutoxycyclobutan-1-ol as a chiral catalyst. Additionally, further studies on the biochemical and physiological effects of (1R,2R)-2-cyclobutoxycyclobutan-1-ol could provide insight into its potential use in biomedical applications. Finally, the synthesis of new (1R,2R)-2-cyclobutoxycyclobutan-1-ol derivatives and analogs could lead to the development of even more effective chiral catalysts.

Synthesis Methods

The synthesis of (1R,2R)-2-cyclobutoxycyclobutan-1-ol involves the reaction of cyclobutanone with cyclobutanol in the presence of a chiral catalyst. The resulting product is a diastereomeric mixture of (1R,2R)-2-cyclobutoxycyclobutan-1-ol, which can be separated and purified using various chromatographic techniques.

Scientific Research Applications

(1R,2R)-2-cyclobutoxycyclobutan-1-ol has been studied for its potential use in various scientific research applications. One of the most promising applications of (1R,2R)-2-cyclobutoxycyclobutan-1-ol is in the field of asymmetric catalysis. (1R,2R)-2-cyclobutoxycyclobutan-1-ol has been shown to be an effective chiral catalyst for a variety of reactions, including the Diels-Alder reaction and the Michael addition.

properties

IUPAC Name

(1R,2R)-2-cyclobutyloxycyclobutan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14O2/c9-7-4-5-8(7)10-6-2-1-3-6/h6-9H,1-5H2/t7-,8-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SEMYVBLZLOGHPB-HTQZYQBOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)OC2CCC2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC(C1)O[C@@H]2CC[C@H]2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

142.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(1R,2R)-2-cyclobutoxycyclobutan-1-ol

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